methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate is an organic compound that features a benzoate ester linked to a terpyridine moiety. This compound is of particular interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate typically involves the esterification of 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvents also makes the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
Oxidation: 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoic acid.
Reduction: 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzyl alcohol.
Substitution: Products such as 4-nitro-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate and 4-bromo-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate.
Scientific Research Applications
Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate primarily involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. For example, in biological systems, the compound can bind to metal ions and facilitate their transport or catalyze specific biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used primarily in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester variant, used in similar applications as methyl and ethyl benzoate.
Uniqueness
Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate stands out due to its terpyridine moiety, which allows it to form stable metal complexes. This property makes it particularly valuable in coordination chemistry and materials science, where it can be used to develop new catalysts, sensors, and advanced materials .
Properties
IUPAC Name |
methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-28-23(27)17-10-8-16(9-11-17)18-14-21(19-6-2-4-12-24-19)26-22(15-18)20-7-3-5-13-25-20/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLJNYAUCYCXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.